9-(Chloromethyl)anthracene

Organic synthesis Process chemistry Fluorophore preparation

9-(Chloromethyl)anthracene (CAS 24463-19-2) delivers reproducible fluorescence tagging for HPLC with detection at λₑₓ 365 nm / λₑₘ 410 nm. Unlike generic anthracenes, the 9-chloromethyl group enables nucleophilic substitution with carboxylic acids, phenols, thiols, and amines, producing stable 9-anthrylmethyl derivatives cleavable selectively by NaSMe. Validated for fatty acid analysis in human serum and food samples. Solvent-dependent synthesis yields vary by up to 30 percentage points—insist on authenticated material to ensure reaction reproducibility and detection sensitivity.

Molecular Formula C15H11Cl
Molecular Weight 226.7 g/mol
CAS No. 24463-19-2
Cat. No. B151802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Chloromethyl)anthracene
CAS24463-19-2
Synonyms9-(Chloromethyl)-anthracene;  9-(Chloromethyl)anthracene;  NSC 241165
Molecular FormulaC15H11Cl
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl
InChIInChI=1S/C15H11Cl/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2
InChIKeyPCVRSXXPGXRVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Chloromethyl)anthracene CAS 24463-19-2 | What This Compound Is and Why It Matters for Procurement


9-(Chloromethyl)anthracene (CAS 24463-19-2) is a 9-substituted anthracene derivative bearing a reactive chloromethyl group (-CH₂Cl) at the meso position . As a yellow crystalline powder with molecular formula C₁₅H₁₁Cl and molecular weight 226.7 g/mol, this compound combines the inherent fluorescence of the anthracene core (λₑₓ 356 nm; λₑₘ 412 nm after derivatization) with the nucleophilic substitution capability of the primary alkyl chloride . Commercial availability typically ranges from 95% to ≥98% purity (HPLC) . The compound serves as a versatile fluorescent derivatization reagent, blocking group reagent, and building block for photochemical studies, enabling the introduction of anthracene fluorophores into molecular frameworks via covalent attachment to nucleophiles such as carboxylic acids, phenols, thiols, and amines .

9-(Chloromethyl)anthracene Procurement Guide: Why Generic Anthracene Derivatives Cannot Be Interchanged


Substituting 9-(chloromethyl)anthracene with a generic anthracene derivative without rigorous validation introduces substantial experimental and financial risk. Within the same compound class, seemingly minor structural variations produce pronounced differences in reaction yields, selectivity, and detection sensitivity. For instance, solvent selection in the synthetic preparation can alter isolated yields by up to 30 percentage points (85% in dioxane versus 55% solvent-free) . Photocycloaddition regioselectivity—whether head-to-head or head-to-tail dimers form—depends critically on the electronic and steric nature of the 9-substituent, as demonstrated by charge-transfer and dipole-dipole interactions governing mixed photodimer formation [1]. Similarly, fluorophore attachment to different molecular scaffolds produces quantum yields ranging from negligible (6%) to moderate (32–44%) depending on the electronic environment, not merely the anthracene core [2]. The quantitative evidence below establishes precisely where 9-(chloromethyl)anthracene differentiates from its closest analogs.

9-(Chloromethyl)anthracene Quantitative Differentiation: Head-to-Head Evidence Versus Closest Analogs


Synthetic Yield Comparison: 9-(Chloromethyl)anthracene Preparation Efficiency Across Solvent Systems

When preparing 9-(chloromethyl)anthracene from 9-anthracenemethanol via chlorination, the choice of reaction solvent substantially impacts isolated yield. Dioxane as solvent achieves 85% isolated yield, outperforming chlorinated solvents such as dichloroethane (70% yield) and solvent-free systems (55% yield) [1]. This represents a 15-percentage-point improvement over dichloroethane and a 30-percentage-point improvement over solvent-free conditions. This differentiation is particularly relevant for laboratory-scale preparation where maximizing yield per gram of precursor directly reduces material cost and waste . For researchers comparing alternative 9-substituted anthracene building blocks, 9-(bromomethyl)anthracene is typically prepared via radical bromination of 9-methylanthracene using NBS in CCl₄, with yields dependent on strict exclusion of iodine to avoid competing nuclear bromination (which reduces the desired side-chain bromomethyl product to only 33% yield under iodine-catalyzed conditions) [2].

Organic synthesis Process chemistry Fluorophore preparation

Fluorescence Spectral Performance: 9-(Chloromethyl)anthracene as Derivatization Reagent for Carboxylic Acid Detection

9-(Chloromethyl)anthracene enables fluorescence detection of carboxylic acids in HPLC with excitation at 365 nm and emission at 410 nm following esterification derivatization [1]. The derivatization proceeds to completion within 50 minutes in acetonitrile using tetrabutylammonium bromide as catalyst [2]. This performance can be contextualized against the broader class of anthracene-based fluorescent derivatization reagents: while unsubstituted anthracene itself has a quantum yield of approximately 0.27–0.36 in ethanol, the 9-chloromethyl derivative maintains strong fluorescence after ester formation, enabling sensitive detection of fatty acids in human serum and carboxylic acids in food samples . In contrast, 2-bromomethyl-anthraquinone—an alternative fluorescent labeling reagent used for similar fatty acid analysis—exhibits different spectral properties due to the quinone chromophore [3]. The 9-(chloromethyl)anthracene ester derivatives offer the advantage of the anthracene core's established fluorescence characteristics (λₑₓ 356 nm; λₑₘ 412 nm with characteristic fine structure including lower maxima at 434, 395, and 459 nm) .

Analytical chemistry HPLC method development Fluorescence detection

HPLC Method Development: Reverse-Phase Separation and Purity Specification for 9-(Chloromethyl)anthracene Procurement

9-(Chloromethyl)anthracene can be reliably analyzed using reverse-phase HPLC with a simple mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. Commercial specifications for the compound include ≥97.0% purity (AT assay) and 98% minimum purity by HPLC . The logP value of 4.76 indicates strong retention on C18 stationary phases under reverse-phase conditions, consistent with its solubility profile (soluble in chloroform; insoluble in water) [2]. This analytical reliability contrasts with structurally similar compounds that may present greater analytical challenges: 9-anthracenemethanol (CAS 1468-95-7), the hydroxyl analog, lacks the reactive chloromethyl handle and requires different derivatization strategies for analogous applications . The 9-(bromomethyl)anthracene analog, while more reactive in nucleophilic substitution due to the better leaving-group ability of bromide, exhibits higher sensitivity to hydrolysis and decomposition during storage and handling, potentially compromising purity consistency across lots .

Quality control Chromatography Purity analysis

Diels-Alder Reactivity Enhancement: Non-Electronic Activation in 9-Substituted Anthracenes

9-Substituted anthracenes exhibit enhanced reactivity in Diels-Alder reactions with maleic anhydride due to non-electronic activation arising from steric repulsion at the peri-positions [1]. This class-level phenomenon has been quantitatively demonstrated through systematic studies showing that 9-substituted anthracenes undergo Diels-Alder cycloaddition more readily than their 10-substituted counterparts, with the distortion of the anthracene framework directly correlating with increased reactivity [2]. The 9-chloromethyl substituent contributes to this steric distortion without introducing strong electron-withdrawing or electron-donating effects that would fundamentally alter the anthracene electronic structure. For comparative context, while specific activation energy differences for 9-(chloromethyl)anthracene versus unsubstituted anthracene are not directly reported in a single study, the class-level principle is well-established: 9-substitution increases the non-planarity of the anthracene ring system, reducing aromatic stabilization and thereby lowering the activation barrier for cycloaddition [3]. This behavior contrasts with electron-rich substituents at the 9-position, which can also influence reactivity through electronic effects, complicating the structure-reactivity relationship [4].

Physical organic chemistry Cycloaddition reactions Steric effects

9-(Chloromethyl)anthracene: Validated Application Scenarios Based on Quantitative Evidence


Fluorescence Derivatization of Carboxylic Acids for HPLC Analysis in Food and Environmental Samples

9-(Chloromethyl)anthracene is employed as a pre-column fluorescent derivatization reagent for carboxylic acid analysis in HPLC. The compound reacts with carboxylic acids in acetonitrile using tetrabutylammonium bromide as catalyst, forming fluorescent esters within 50 minutes that are detected at λₑₓ 365 nm / λₑₘ 410 nm [1]. This methodology has been validated for fatty acid determination in human serum and carboxylic acid analysis in food samples [2]. The established fluorescence parameters—including emission maximum at 412 nm with characteristic fine structure (lower maxima at 434, 395, and 459 nm)—enable sensitive and reproducible quantification across laboratories .

Synthesis of Lepidopterene and 9-Anthracenylmethyl Derivatives via Nucleophilic Substitution

The chloromethyl group of 9-(chloromethyl)anthracene undergoes nucleophilic substitution with organometallic reagents. Reaction with methylmagnesium iodide yields lepidopterene (a tetrabenzotetracyclotetradecatetraene) in 35% yield and 1,2-bis(9-anthracenyl)ethane in 30% yield [1]. This reactivity enables the compound to serve as a versatile building block for introducing anthracene fluorophores into molecular frameworks via covalent attachment to nucleophiles including amines, alcohols, and thiols [2]. The 9-anthrylmethyl protecting group derived from this compound is stable under mild acidic or basic conditions but specifically cleaved by sodium thiomethoxide (NaSMe), offering orthogonal protection strategies .

Preparation of o-Carborane-Anthracene Conjugates for Photophysical Studies

9-(Chloromethyl)anthracene reacts with lithiated o-carborane derivatives to produce fluorescent o-carborane-anthracene conjugates. In a 2014 study, the lithium salt of a methyl-o-carborane derivative was reacted with 1 equivalent of 9-(chloromethyl)anthracene to yield compound 13, which exhibited fluorescence properties that were systematically compared across different fluorophore attachment modes [1]. The study demonstrated that fluorophore bonding position (carbon cluster vs. boron cluster) dramatically affected emission intensity, with some conjugates showing complete fluorescence quenching (quantum yield ~6%) while others retained moderate emission (32–44%) [2].

Photocycloaddition Studies of 9-Substituted Anthracenes for Regioselectivity Control

9-(Chloromethyl)anthracene participates in photocycloaddition reactions where regioselectivity (head-to-head vs. head-to-tail dimer formation) is governed by charge-transfer and dipole-dipole interactions [1]. This property makes the compound valuable for fundamental photochemical investigations of anthracene photodimerization mechanisms, which have been studied extensively using fluorescence quenching, cyclization quantum yield measurements, and time-resolved spectroscopy [2]. The 9-chloromethyl substituent provides a useful electronic and steric perturbation that enables systematic structure-reactivity studies without introducing strong chromophoric modifications .

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